molecular formula C12H14N2 B1403347 7-Isopropyl-8-quinolinamine CAS No. 1394083-93-2

7-Isopropyl-8-quinolinamine

Cat. No.: B1403347
CAS No.: 1394083-93-2
M. Wt: 186.25 g/mol
InChI Key: UBTYPUZWQKPWKA-UHFFFAOYSA-N
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Description

7-Isopropyl-8-quinolinamine is a chemical compound with the molecular formula C12H14N2. It belongs to the class of quinolinamines, which are known for their broad-spectrum biological activities.

Scientific Research Applications

Mechanism of Action

Target of Action

7-Isopropyl-8-quinolinamine, a derivative of quinolinamines, has been found to exhibit broad-spectrum anti-infective properties . The primary targets of this compound are various infectious agents, including Plasmodium species (causing malaria), Leishmania species (causing leishmaniasis), and various fungal and bacterial pathogens . These organisms play a crucial role in causing infectious diseases, and the compound’s interaction with them forms the basis of its therapeutic action.

Mode of Action

It is known that quinolinamines interact with their targets, leading to their inhibition or death . This interaction results in the disruption of the life cycle of the infectious agents, thereby alleviating the symptoms of the diseases they cause .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the life cycle of the infectious agents it targets. By interacting with these organisms, the compound disrupts essential biological processes, leading to their inhibition or death . The downstream effects of this disruption include the alleviation of disease symptoms and the prevention of disease progression .

Pharmacokinetics

Given its potent anti-infective properties, it can be inferred that the compound has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The result of this compound’s action is the inhibition or death of various infectious agents, leading to the alleviation of disease symptoms . For instance, it has shown potent in vitro antimalarial activity, with promising analogues curing all animals against drug-sensitive and multidrug-resistant Plasmodium infections in mice . It has also exhibited promising antifungal and antibacterial activities .

Safety and Hazards

While the specific safety and hazards of 7-Isopropyl-8-quinolinamine are not explicitly mentioned in the search results, 8-quinolinamines are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also suspected of causing genetic defects and are harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

7-Isopropyl-8-quinolinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria . The compound interacts with the enzyme dihydrofolate reductase (DHFR), inhibiting its activity and thereby disrupting the folate pathway essential for the parasite’s survival . Additionally, this compound has demonstrated antifungal and antibacterial activities, interacting with various microbial enzymes and proteins .

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of dihydrofolate reductase (DHFR), inhibiting its enzymatic activity and preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate pathway, which is essential for DNA synthesis and cell division. Additionally, this compound can act as an inhibitor of other enzymes, such as topoisomerases, which are involved in DNA replication and repair . These interactions contribute to its antiparasitic, antifungal, and antibacterial activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . . It is essential to monitor its effects over time to ensure consistent results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects, such as antimalarial and antifungal activities, without significant toxicity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects. Threshold effects and dose-response relationships should be carefully studied to ensure safe and effective use in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound’s metabolites are then excreted through the kidneys. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Understanding these pathways is essential for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) . Once inside the cells, it can bind to various proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . The distribution of this compound within tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can localize to specific organelles, such as mitochondria and lysosomes, where it exerts its effects . Targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its efficacy . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-8-quinolinamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N-propargyl aniline derivatives, which undergo intramolecular cyclization in the presence of main group metal Lewis acids such as stannic chloride or indium chloride . The reaction conditions often involve heating and the use of solvents like ethanol.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Optimized protocols for one-pot syntheses have been developed to improve yield and efficiency. These methods often involve the use of stoichiometric amounts of reducing agents and metal catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 7-Isopropyl-8-quinolinamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products:

Comparison with Similar Compounds

    8-Quinolinamine: Shares a similar quinoline scaffold but lacks the isopropyl group.

    Quinoxalines: Structurally related compounds with a 1,4-diazine ring.

    Methylquinoxalines: Isomeric compounds with methyl groups instead of isopropyl groups.

Uniqueness: 7-Isopropyl-8-quinolinamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropyl group enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it a more effective therapeutic agent .

Properties

IUPAC Name

7-propan-2-ylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8(2)10-6-5-9-4-3-7-14-12(9)11(10)13/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTYPUZWQKPWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C=CC=N2)C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar fashion using route 1 general procedure 4, 7-isopropyl-8-nitroquinoline (Intermediate 59) (670 mg, 3.09 mmol), tin (II) chloride (1.8 g, 9.3 mmol) and 6 N HCl (6 drops) gave the title compound (420 mg, 73%) which was used in the next step without purification.
Name
7-isopropyl-8-nitroquinoline
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Intermediate 59
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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